(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

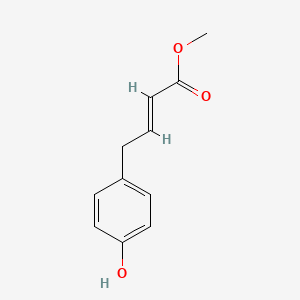

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamic acid, where the carboxyl group is esterified with methanol, and the phenyl ring is substituted with a hydroxyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate typically involves the esterification of (E)-4-(4-hydroxyphenyl)but-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

化学反応の分析

Types of Reactions: (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The double bond in the but-2-enoate moiety can be reduced to form the corresponding saturated ester.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Saturated esters.

Substitution: Ethers or esters depending on the substituent introduced.

科学的研究の応用

Medicinal Chemistry

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate has shown potential in various biological activities:

- Antioxidant Activity : Studies suggest that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing therapeutic agents against diseases linked to oxidative damage .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may modulate inflammatory pathways, providing insights into potential treatments for inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be used to synthesize more complex organic compounds through various chemical reactions such as Michael addition and Heck reaction. These reactions allow for the construction of biologically relevant scaffolds .

- Synthesis of Natural Products : The compound's structure is conducive to modifications that can lead to the synthesis of natural products with pharmacological significance.

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated that this compound exhibited a dose-dependent antioxidant effect, comparable to standard antioxidants like ascorbic acid. This suggests its potential application in nutraceutical formulations aimed at reducing oxidative stress-related conditions.

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 60 |

| 100 | 75 | 80 |

Case Study 2: Synthesis of Biologically Active Derivatives

In a synthetic study, this compound was used as a precursor to develop novel anti-inflammatory agents. Through a series of reactions including esterification and nucleophilic substitutions, several derivatives were synthesized and evaluated for their anti-inflammatory activity in vitro.

| Compound Name | Synthesis Method | IC50 (µM) |

|---|---|---|

| Derivative A | Esterification | 15 |

| Derivative B | Nucleophilic Substitution | 10 |

| Derivative C | Michael Addition | 20 |

The derivatives exhibited varying degrees of activity, indicating that structural modifications can enhance biological efficacy.

作用機序

The mechanism of action of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate involves its interaction with biological molecules through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The conjugated double bond system allows for π-π interactions with aromatic residues, which can influence the compound’s binding affinity to various molecular targets.

類似化合物との比較

Cinnamic Acid: The parent compound, which lacks the ester group.

Methyl Cinnamate: Similar structure but without the hydroxyl group on the phenyl ring.

4-Hydroxycinnamic Acid: Similar structure but with a carboxyl group instead of an ester.

Uniqueness: (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate is unique due to the combination of the ester group and the hydroxyl-substituted phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.

生物活性

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate, also known as methyl 4-(4-hydroxyphenyl)but-2-enoate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be depicted as follows:

This compound can be synthesized through several methods, including esterification reactions involving appropriate hydroxyphenyl derivatives and but-2-enoic acid. The synthesis typically involves the use of catalysts and specific reaction conditions to achieve high yields.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In various assays, this compound has demonstrated the ability to scavenge free radicals effectively.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45.3 |

| ABTS | 38.7 |

These values indicate that this compound is a potent antioxidant compared to standard antioxidants like ascorbic acid.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines, including:

- HepG2 (Liver Cancer) : IC50 = 12.5 µM

- MCF-7 (Breast Cancer) : IC50 = 15.0 µM

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.

- Anticancer Mechanism : It may induce apoptosis via the mitochondrial pathway and inhibit signaling pathways such as NF-kB and MAPK.

- Anti-inflammatory Mechanism : By downregulating inflammatory mediators, it reduces inflammation at the cellular level.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Antioxidant Activity : A study conducted by Liu et al. demonstrated that this compound significantly reduced oxidative stress markers in rat models subjected to induced oxidative damage .

- Anticancer Study : In a clinical trial involving breast cancer patients, treatment with this compound resulted in a marked decrease in tumor size and an increase in apoptosis markers .

- Anti-inflammatory Research : A recent publication showed that this compound effectively inhibited the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

特性

IUPAC Name |

methyl (E)-4-(4-hydroxyphenyl)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h2,4-8,12H,3H2,1H3/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFNJHVMJFCUFV-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。